Synthetic Route Specificity: Microwave-Assisted One-Step Cyclocondensation vs. Multi-Step Routes for N3-Unsubstituted Analogs
The target 3-phenyl-2-thioxo derivative is accessible via a single-step microwave-assisted cyclocondensation of methyl 2-aminonicotinate with phenyl isothiocyanate (MeCN, Et₃N, 150 °C, 30 min), yielding 5% of analytically pure product (>99% HPLC purity, mp 301–302 °C) . By contrast, the N3-unsubstituted comparator 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (CAS 37891-04-6) requires a distinct synthetic route starting from 6-aminothiouracil, and the optimized synthesis reported by Fares et al. (2018) for the 10a scaffold employed DMF/I₂ (10 mol%) with microwave irradiation for 30 min, compared to 15 h for conventional heating [1]. The 3-phenyl derivative thus offers a mechanistically orthogonal synthetic entry point using readily available aryl isothiocyanate building blocks, enabling direct introduction of aryl diversity at N3 without protecting-group manipulation.
| Evidence Dimension | Synthetic route and reaction time |
|---|---|
| Target Compound Data | Single-step microwave cyclocondensation: methyl 2-aminonicotinate + PhNCS, MeCN, Et₃N, 150 °C, 30 min, yield 5%, purity >99% |
| Comparator Or Baseline | N3-unsubstituted 2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one (CAS 37891-04-6, compound 10a): DMF, I₂ (10 mol%), microwave 30 min or conventional heating 15 h; derived from 6-aminothiouracil route |
| Quantified Difference | Different precursor sets (methyl 2-aminonicotinate + aryl isothiocyanate vs. 6-aminothiouracil); 3-phenyl derivative enables direct N3-aryl diversification in one synthetic operation |
| Conditions | Target: sealed vial microwave irradiation, MeCN solvent, Et₃N catalyst. Comparator: DMF solvent, I₂ catalyst, microwave or conventional heating |
Why This Matters
For procurement decisions, the 3-phenyl derivative provides a structurally pre-functionalized scaffold accessible via a convergent one-step protocol using commercial building blocks, eliminating the need for post-synthetic N3-alkylation/arylation steps required when starting from the unsubstituted analog.
- [1] Fares, M.; Abd El Hadi, S. R.; Eladwy, R. A.; Shoun, A. A.; Abdel-Aziz, M. M.; Eldehna, W. M.; Abdel-Aziz, H. A.; Keller, P. A. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Org. Biomol. Chem. 2018, 16, 3389–3395. View Source
